

In-depth Technical Guide: Crystal Structure of Tetrazolylphenols

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Compound of Interest

Compound Name: **3-(1H-tetrazol-1-yl)phenol**

Cat. No.: **B1300742**

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Disclaimer: The crystal structure for the specific compound **3-(1H-tetrazol-1-yl)phenol** is not publicly available in crystallographic databases. This guide therefore presents a detailed analysis of the closely related and structurally characterized compound, 4-Nitro-2-(1H-tetrazol-1-yl)phenol, as a representative example for researchers, scientists, and drug development professionals. All data and protocols presented herein pertain to 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Introduction

Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their bioisosteric relationship with carboxylic acids and their broad range of biological activities. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships, designing new drug candidates, and predicting their physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, including detailed crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of its molecular and supramolecular features.

Molecular Structure and Crystallographic Data

The asymmetric unit of 4-Nitro-2-(1H-tetrazol-1-yl)phenol contains two symmetry-independent molecules. In both molecules, the tetrazole and phenyl rings are essentially planar. However, the rings are not coplanar, with dihedral angles of $30.2(1)^\circ$ and $7.0(1)^\circ$ between the phenyl and

tetrazole rings in the two independent molecules.[\[1\]](#) This conformational difference highlights the molecule's flexibility.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Parameter	Value
Chemical Formula	<chem>C7H5N5O3</chem>
Formula Weight	207.15 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	7.2094(1) Å
b	7.7337(1) Å
c	14.2011(2) Å
α	90°
β	93.215(1)°
γ	90°
Volume	790.25(2) Å ³
Z	4
Calculated Density	1.741 g/cm ³
Absorption Coefficient	0.14 mm ⁻¹
F(000)	424
Data Collection	
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
Temperature	293(2) K
Reflections Collected	1830
Independent Reflections	1830 [R(int) = 0.0000]
Refinement	
R-factor (I > 2σ(I))	R1 = 0.0455

wR-factor (all data)	wR2 = 0.1249
Goodness-of-fit on F ²	1.043

Selected Bond Lengths and Angles

The tables below present selected intramolecular bond lengths and angles, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
O(1)-C(2)	1.348(2)	N(3)-N(4)	1.319(2)
O(2)-N(5)	1.226(2)	N(4)-C(7)	1.320(2)
O(3)-N(5)	1.225(2)	N(5)-C(4)	1.459(2)
N(1)-C(7)	1.334(2)	C(1)-C(2)	1.391(2)
N(1)-N(2)	1.372(2)	C(1)-C(6)	1.383(2)
N(2)-C(1)	1.417(2)	C(2)-C(3)	1.388(2)
N(2)-N(3)	1.298(2)	C(3)-C(4)	1.378(2)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)	Atoms	Angle (°)
C(7)-N(1)-N(2)	105.1(1)	C(3)-C(4)-C(5)	121.2(2)
N(3)-N(2)-N(1)	110.8(1)	C(4)-C(5)-C(6)	118.8(2)
N(3)-N(2)-C(1)	129.5(1)	C(1)-C(6)-C(5)	121.3(2)
N(1)-N(2)-C(1)	119.7(1)	N(4)-C(7)-N(1)	110.8(2)
N(4)-N(3)-N(2)	106.6(1)	O(3)-N(5)-O(2)	123.5(2)
N(3)-N(4)-C(7)	106.7(1)	O(3)-N(5)-C(4)	118.3(2)
C(6)-C(1)-C(2)	118.0(2)	O(2)-N(5)-C(4)	118.2(1)
O(1)-C(2)-C(1)	123.0(2)		

Experimental Protocols

Synthesis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol

The synthesis of the title compound is achieved through the diazotization of 2-amino-4-nitrophenol followed by a cyclization reaction with sodium azide.

Materials:

- 2-Amino-4-nitrophenol
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Sodium azide (NaN₃)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Ethanol

Procedure:

- A solution of 2-amino-4-nitrophenol in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the cooled solution with constant stirring to form the diazonium salt. The reaction progress is monitored using starch-iodide paper.
- A solution of sodium azide in water is then added to the diazonium salt solution.
- The reaction mixture is stirred at room temperature for several hours, during which the tetrazole ring is formed.
- The pH of the solution is adjusted with sodium hydroxide to precipitate the product.
- The precipitate is collected by filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield yellow crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Single-Crystal X-ray Diffraction

Single crystals of 4-Nitro-2-(1H-tetrazol-1-yl)phenol suitable for X-ray diffraction were obtained by slow evaporation of an ethyl acetate/ethanol solution.

Data Collection and Structure Refinement:

- A suitable single crystal was mounted on a diffractometer.
- X-ray diffraction data were collected at 293(2) K using graphite-monochromated Mo K α radiation.
- The structure was solved by direct methods and refined by full-matrix least-squares on F².
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

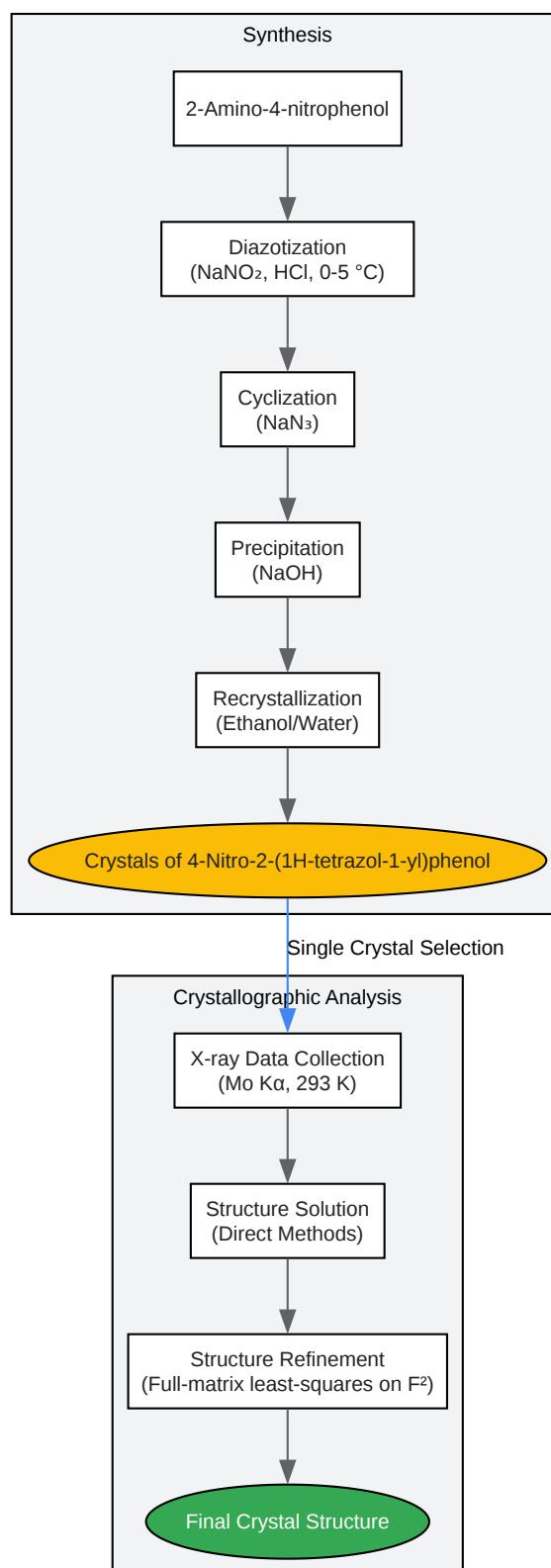
Molecular Structure

The following diagram illustrates the molecular structure of one of the two independent molecules of 4-Nitro-2-(1H-tetrazol-1-yl)phenol found in the asymmetric unit.

Caption: Molecular structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and crystallographic analysis of 4-Nitro-2-(1H-tetrazol-1-yl)phenol.



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Caption: Workflow for synthesis and crystallographic analysis.

Supramolecular Structure and Intermolecular Interactions

In the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, molecules are linked by O-H···N hydrogen bonds, forming four-membered molecular aggregates.^[1] These aggregates are further connected through a complex three-dimensional network of hydrogen bonds. This intricate network of intermolecular interactions is a key factor in the stability of the crystal lattice.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 4-Nitro-2-(1H-tetrazol-1-yl)phenol, serving as a valuable illustrative example in the absence of publicly available data for **3-(1H-tetrazol-1-yl)phenol**. The presented crystallographic data, experimental protocols, and visualizations offer a comprehensive resource for researchers in medicinal chemistry and materials science. The analysis of the molecular geometry and intermolecular interactions provides fundamental insights that can aid in the rational design of novel tetrazole-based compounds with desired properties.

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References

- 1. fchpt.stuba.sk [fchpt.stuba.sk]
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